(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6
Description
This deuterated compound is a pyrrolidine derivative featuring stereochemical specificity at positions 2(S) and 4(R). Its structure includes a dimethylaminocarbonyl group at C2, a methylsulfonyloxy (mesyloxy) group at C4, and a 4-nitrobenzyl ester-d6 moiety linked to the pyrrolidine carboxylic acid. The deuterium labeling (-d6) likely resides in the 4-nitrobenzyl ester group, making it a stable isotope-labeled analog.
Synthesis: The non-deuterated parent compound (2S,4R)-2-dimethylaminocarbonyl-4-methanesulfonyloxy-1-p-nitrobenzyloxycarbonylpyrrolidine (6) is synthesized via mesylation of (2S,4R)-4-hydroxy-1-p-nitrobenzyloxycarbonyl-2-pyrrolidinone-carboxylic acid using methanesulfonyl chloride (MsCl) in dichloromethane at low temperatures . The deuterated variant is presumably prepared via analogous routes using deuterated reagents.
Applications: This compound serves as a synthetic intermediate in medicinal chemistry, particularly for prodrugs or protease inhibitors. Its deuterated form is critical in pharmacokinetic studies, acting as an internal standard in mass spectrometry to enhance analytical precision .
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-17(2)15(20)14-8-13(27-28(3,24)25)9-18(14)16(21)26-10-11-4-6-12(7-5-11)19(22)23/h4-7,13-14H,8-10H2,1-3H3/t13-,14+/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPMBTATMGPZGH-UCPKCHBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])OS(=O)(=O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantiomeric Enrichment
Racemic mixtures derived from non-stereoselective syntheses are resolved via chiral chromatography or enzymatic kinetic resolution. Lipase-mediated acylations selectively modify one enantiomer, enabling separation.
Functionalization of the Pyrrolidine Core
Carboxylic Acid Protection
The carboxylic acid group at position 1 is protected as a 4-nitrobenzyl ester to prevent undesired side reactions during subsequent steps. This is achieved by reacting the pyrrolidine carboxylic acid with 4-nitrobenzyl chloroformate in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the protected intermediate in >85% purity.
Mesylation of the 4-Hydroxy Group
The 4-hydroxy group is converted to a methylsulfonyloxy moiety using methanesulfonyl chloride (MsCl) and pyridine in DCM at room temperature. This step requires strict moisture control to avoid hydrolysis. Completion is confirmed by the disappearance of the hydroxyl peak (~3400 cm⁻¹) in FT-IR.
Deuterium Labeling Strategies
Deuteration at six positions (denoted by -d6) is achieved through two primary routes:
Direct Isotope Exchange
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Dimethylamino Group : Treatment with deuterated dimethylamine (DMA-d6) in deuterated DMSO (DMSO-d6) at 50°C for 24 hours replaces all six hydrogens.
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4-Nitrobenzyl Ester : Esterification with 4-nitrobenzyl-d5 alcohol (deuterated at the methylene group) ensures five deuterium atoms, while the sixth is introduced via acid-catalyzed H/D exchange in D₂O.
Synthetic Precursor Deuteration
Deuterated starting materials, such as pyrrolidine-d6 , are synthesized via catalytic deuteration of the corresponding alkene using Pd/C in D₂O . This method achieves >99% isotopic enrichment but requires post-synthetic functionalization.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters include:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Temperature | 25–60°C | Minimize decomposition |
| Residence Time | 10–30 minutes | Balance conversion and throughput |
| Catalyst Loading | 5–10 mol% | Cost-effectiveness |
| Deuterium Source | D₂O or DMA-d6 | Maximize isotopic purity |
Purification is performed via simulated moving bed (SMB) chromatography to separate enantiomers and remove byproducts.
Analytical Characterization
Spectroscopic Validation
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¹H NMR : Absence of proton signals at δ 2.8–3.2 (dimethylamino) and δ 4.5–5.0 (ester methylene) confirms deuteration.
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HRMS : Molecular ion peak at m/z 503.1843 ([M+H]⁺) aligns with the theoretical mass (Δ < 2 ppm).
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FT-IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1350 cm⁻¹ (sulfonyl S=O) verify functional groups.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and sulfonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Drug Discovery
The compound is utilized in the development of novel pharmaceuticals, particularly as a scaffold in the synthesis of biologically active molecules. Its structural features allow for the modulation of pharmacokinetic properties, enhancing drug efficacy and safety profiles.
Biochemical Assays
This compound serves as a vital reagent in various biochemical assays:
- Enzyme Inhibition Studies : It is employed to assess the inhibitory effects on specific enzymes, aiding in the identification of potential drug targets.
- Cell Signaling Pathways : The compound is used to investigate cellular responses related to apoptosis and cell cycle regulation by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .
Therapeutic Development
Research has indicated its potential application in treating conditions such as:
- Cancer : By targeting specific cellular pathways involved in tumor growth and metastasis.
- Infectious Diseases : The compound has shown promise against various viral infections through its action on viral replication mechanisms .
Case Study 1: Antiviral Activity
A study demonstrated that (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 exhibited significant antiviral activity against the Dengue virus. The compound was found to inhibit viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
Case Study 2: Cancer Therapeutics
In another investigation, this compound was tested for its effects on cancer cell lines. Results showed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. The study emphasized the need for further exploration into its mechanism of action and therapeutic index .
Mechanism of Action
The mechanism of action of (2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the deuterated carbamoyl groups may influence the compound’s stability and reactivity. The pyrrolidine ring can provide structural rigidity and influence the compound’s overall conformation, affecting its binding to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related pyrrolidine derivatives:
Key Comparisons
Deuterated vs. Non-Deuterated Analogs: The deuterated compound exhibits a ~6 Da higher molecular weight than its non-deuterated counterpart due to isotopic substitution. This difference is critical for distinguishing metabolic pathways via mass spectrometry . The mesyloxy group in both compounds enhances electrophilicity at C4, facilitating nucleophilic displacement reactions in prodrug activation .
Ester Group Variations :
- The 4-nitrobenzyl-d6 ester in the target compound contrasts with methyl esters (e.g., CAS 126079-24-1) or tert-butyl esters (CAS in ). Nitrobenzyl esters are photolabile, enabling controlled release in drug delivery systems, whereas methyl esters are simpler but less tunable .
Functional Group Impact on Bioactivity: The ethenesulfonyl group in CAS 126079-24-1 confers reactivity toward thiols, making it suitable for covalent inhibition strategies in antiviral therapies . The tert-butoxycarbonylamino group in provides steric protection for amines during peptide synthesis, a feature absent in the mesyloxy-containing target compound.
Stereochemical Considerations :
- The (2S,4R) configuration in the target compound and ensures spatial alignment of functional groups for enzyme binding, whereas (2R,4S,5R) in CAS 126079-24-1 optimizes interactions with hydrophobic kinase pockets .
Research Findings
- Synthetic Utility : The mesyloxy group in the target compound enables efficient substitution with nucleophiles (e.g., thiols, amines) to generate diverse analogs, a strategy less feasible in methyl ester derivatives .
- Deuterium Effects: Studies on deuterated analogs show reduced metabolic clearance compared to non-deuterated versions, extending half-life in vivo without altering target affinity .
- Comparative Stability : Nitrobenzyl esters exhibit higher hydrolytic stability under physiological conditions than acetylated derivatives (e.g., 8-O-acetylshanzhiside), which rapidly deacetylate in plasma .
Biological Activity
(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6 is a stable isotope-labeled compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15D6N3O8S
- Molecular Weight : 421.46 g/mol
- CAS Number : 1246818-66-5
The compound exhibits multiple biological activities primarily attributed to its structural components, which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The dimethylamino group contributes to the inhibition of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Modulation of Neurotransmitter Release : The compound has been shown to influence neurotransmitter levels in the brain, potentially impacting mood and cognitive functions.
Biological Activity Overview
Study 1: Hepatoprotective Effects
A study demonstrated that the compound significantly increased non-protein sulfhydryl levels in mouse liver, indicating its potential as a hepatoprotective agent. However, it also caused a depletion of these levels in the brain, suggesting a dual effect that may lead to neurotoxicity at higher concentrations .
Study 2: Anticancer Activity
Research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction via mitochondrial pathway activation .
Study 3: Neuroprotective Properties
In vitro studies indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential role in protecting against neurodegenerative diseases .
Discussion
The biological activity of this compound is multifaceted, involving antioxidant properties and modulation of enzymatic activities. Its potential therapeutic applications span hepatoprotection and anticancer treatment; however, further studies are needed to elucidate its safety profile and long-term effects.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this deuterated pyrrolidinecarboxylic acid ester with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of stereochemistry at the (2S,4R) positions. A multi-step approach involving (i) protection of the pyrrolidine core with a nitrobenzyl ester group, (ii) selective deuteration at specific positions using deuterated reagents (e.g., D2O or deuterated alkylating agents), and (iii) activation of the 4-hydroxy group via methylsulfonylation . Key steps include monitoring reaction progress via <sup>1</sup>H/<sup>2</sup>H NMR to confirm isotopic incorporation and using chiral chromatography (e.g., with a mobile phase of methanol, water, and phosphate buffer adjusted to pH 5.5) to resolve enantiomeric impurities .
Q. How can researchers validate the isotopic purity of the deuterated compound?
- Methodological Answer : Isotopic purity is assessed using high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (M<sup>+</sup>) and deuterium distribution. For example, the absence of <sup>1</sup>H signals in <sup>2</sup>H NMR (e.g., at δ 2.24–7.94 ppm for non-deuterated analogs) confirms successful deuteration . Quantification of residual protiated species can be achieved via LC-MS with a deuterated internal standard .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during the coupling of the dimethylamino carbonyl group to the pyrrolidine core?
- Methodological Answer : Racemization at the (2S) position is minimized by using low-temperature conditions (−20°C to 0°C) during carbamate formation and activating the carboxylic acid with non-nucleophilic coupling agents (e.g., HATU or EDCI). Kinetic resolution via chiral stationary phases (e.g., polysaccharide-based columns) can separate diastereomers post-synthesis . Evidence from similar pyrrolidine derivatives shows that steric hindrance from the 4-nitrobenzyl ester group reduces epimerization .
Q. How do the deuterated methylsulfonyl and nitrobenzyl groups influence metabolic stability in biological assays?
- Methodological Answer : The deuterated methylsulfonyl group (CD3SO2O−) slows oxidative metabolism by the "deuterium isotope effect," reducing CYP450-mediated cleavage. In vitro assays using liver microsomes can quantify this by comparing half-life (t1/2) of deuterated vs. non-deuterated analogs. The 4-nitrobenzyl-d6 ester enhances stability in plasma, as shown in studies with similar ester prodrugs, where deuteration reduced esterase hydrolysis rates by 30–50% .
Q. What analytical techniques resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Conflicting solubility profiles (e.g., in DMSO vs. hexane) arise from the compound’s amphiphilic nature. A tiered approach includes:
- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solvent compatibility.
- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous buffers.
- Co-solvent Systems : Use ethanol/water gradients (e.g., 10–90% v/v) to empirically determine optimal solubility . Data from structurally related pyrimidinecarboxylic acids suggest that solubility in acetonitrile:water (1:1) exceeds 50 mg/mL .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for the pyrrolidine ring protons?
- Methodological Answer : Variations in δ values (e.g., δ 2.24–3.5 ppm for CH3 groups) may stem from solvent effects (DMSO-d6 vs. CDCl3) or pH-dependent conformational changes. Standardize conditions by acquiring spectra in DMSO-d6 at 25°C and reference against TMS. For advanced validation, compare experimental shifts with density functional theory (DFT)-calculated NMR spectra .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
